molecular formula C23H16Cl2N2O5 B3741307 5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

Cat. No. B3741307
M. Wt: 471.3 g/mol
InChI Key: IETQXHPMTAUPQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a furamide group, a dichlorophenyl group, a furoylamino group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group (-NH2) in the furoylamino group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O5/c1-30-21-12-14(5-7-17(21)27-22(28)19-3-2-10-31-19)26-23(29)20-9-8-18(32-20)15-11-13(24)4-6-16(15)25/h2-12H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQXHPMTAUPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)-N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide
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5-(2,5-dichlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide

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